molecular formula C14H18N2O2 B14973846 N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide

N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B14973846
M. Wt: 246.30 g/mol
InChI Key: WBZVXUVAJOUIMM-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide (CAS 854354-05-5) is a synthetic indole derivative of significant interest in medicinal chemistry research. This compound features a carboxamide group at the 5-position of the indole ring, which is substituted with a 2-methoxyethyl moiety, and methyl groups at the 2 and 3 positions. Its molecular formula is C 14 H 18 N 2 O 2 and it has a molecular weight of 246.30 g/mol . The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Scientific literature indicates that indole-2-carboxamide and indole-5-carboxamide analogs are actively investigated for their potential as therapeutic agents . These structural classes have demonstrated promising pharmacological properties in preclinical research, including antiproliferative effects against various cancer cell lines, such as breast cancer (MCF-7), and potent activity against mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) . The mechanism of action for indole carboxamides in antimicrobial research has been linked to the inhibition of the mycobacterial membrane protein large 3 (MmpL3), a key transporter in the cell wall synthesis pathway . Furthermore, related compounds have been shown to act as multi-targeted agents, inhibiting kinases like EGFR and CDK2, and inducing apoptosis by modulating markers such as Caspases 3, 8, 9, and Bcl-2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-9-10(2)16-13-5-4-11(8-12(9)13)14(17)15-6-7-18-3/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)

InChI Key

WBZVXUVAJOUIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation, where the carboxylic acid derivative of the indole reacts with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Indole Carboxamides with Varied Substituents

2-Carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide
  • Structural Differences: This compound () replaces the 2,3-dimethyl groups with a carboxy group at position 2 and a methanesulfonamide at position 5. The 3rd position features a dimethylaminoethyl chain.
  • Synthesis: Synthesized via alkaline hydrolysis (NaOH in methanol/water), contrasting with the likely use of coupling reagents (e.g., HBTU) for carboxamide formation in the target compound .
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides
  • Structural Differences : These derivatives () feature a benzoylphenyl group at position 2 and substituents (methoxy or chloro) at position 5.
  • Pharmacology : Demonstrated lipid-lowering effects in preclinical models, suggesting that the 5-carboxamide position is critical for modulating lipid metabolism. The absence of a methoxyethyl chain in these compounds highlights the unique role of this substituent in the target molecule .
N,N-Dimethyl-1-(5-methoxyindol-3-yl)indole-3-acetamide
  • Structural Differences : Contains a 5-methoxyindole moiety linked via an acetamide group (). The dual indole system contrasts with the single indole core of the target compound.
  • Synthesis : Utilizes formic acid-mediated coupling, differing from the target compound’s likely peptide-like coupling strategies .

Compounds with Methoxyethyl Substituents

N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
  • Core Structure : Replaces indole with a triazole ring (). The methoxyethyl group here is attached to the triazole nitrogen.
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, )
  • Bioactivity : Exhibits anti-inflammatory activity (IC₅₀ < 17.21 µM), suggesting that methoxyethyl groups may enhance binding to inflammatory targets. This aligns with the structural motif in the target compound, though its specific activity remains uncharacterized .
Goxalapladib ()
  • Structural Context : A naphthyridine derivative with a methoxyethyl-piperidinyl group. Despite the differing core, the methoxyethyl chain may serve similar pharmacokinetic roles (e.g., improving solubility or bioavailability) as in the target compound .

Compounds with Alternative Core Structures

1H-Isoindole-5-carboxamide Derivatives ()
  • Core Difference : Isoindole (benzannulated pyrrole) vs. indole. The isoindole derivative features a diethylphenyl group and propyl chain, leading to distinct electronic properties and steric effects compared to the target compound’s planar indole system .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid (–8)
  • Structural Feature: Integrates a thiazole ring conjugated to the indole core.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
Target Compound Indole 2,3-dimethyl; 5-(2-methoxyethyl)carboxamide Unknown (structural analogy suggests anti-inflammatory potential) N/A
2-Carboxy-3-[2-(dimethylamino)ethyl]-... Indole 2-carboxy; 5-methanesulfonamide Synthetic focus; enhanced hydrophilicity
N-(Benzoylphenyl)-5-methoxyindole-2-carboxamide Indole 2-benzoylphenyl; 5-methoxy Lipid-lowering effects
Compound 4 () Acrylamide Methoxyethyl; 4-hydroxyphenyl Anti-inflammatory (IC₅₀ < 17.21 µM)
Goxalapladib Naphthyridine Methoxyethyl-piperidinyl Anti-atherosclerosis

Biological Activity

N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring structure, a carboxamide group, and a methoxyethyl substituent. Its molecular formula is C13_{13}H17_{17}N1_{1}O2_{2} with a molecular weight of approximately 219.28 g/mol. The indole moiety is known for its prevalence in many natural products and pharmaceuticals, contributing to the compound's potential biological activity.

This compound exhibits significant interactions with various enzymes and receptors:

  • Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can lead to modulation of metabolic pathways through either inhibition or activation of enzymatic activity.
  • Cell Signaling Pathways : Studies indicate that this compound may modulate important cell signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

  • Cytotoxicity Screening : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound showed activity against leukemia and melanoma cell lines with IC50_{50} values in the micromolar range .
  • Mechanistic Insights : The compound's ability to influence gene expression through interactions with transcription factors suggests a mechanism by which it can affect cellular responses to external stimuli, potentially leading to apoptosis in cancer cells.

Interaction with Receptors

This compound has shown selective binding to certain receptors, indicating its potential as a lead compound in drug development:

  • Receptor Binding Studies : Interaction studies have revealed that this compound binds selectively to certain receptors involved in drug metabolism and signaling pathways. Such interactions could lead to significant drug-drug interactions and influence therapeutic outcomes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated that the compound inhibits proliferation in various cancer cell lines with a notable effect on leukemia cells (IC50_{50} ~ 10 µM) .
Study 2Showed modulation of MAPK/ERK signaling pathway in response to treatment, suggesting potential applications in cancer therapy.
Study 3Investigated the interaction with cytochrome P450 enzymes, revealing implications for drug metabolism and pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route:

Indole Core Formation : Start with 5-substituted indole precursors (e.g., indole-5-carboxylic acid derivatives, as seen in ).

Amide Bond Formation : React the indole-5-carboxylic acid with 2-methoxyethylamine using coupling agents like EDCI/HOBt or via activation as an acid chloride .

Substituent Introduction : Introduce methyl groups at positions 2 and 3 of the indole ring via alkylation or Friedel-Crafts reactions under controlled conditions (e.g., AlCl₃ catalysis) .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., from ethanol/water mixtures) or column chromatography.

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

  • Methodological Answer :

  • Analytical Techniques :
  • Melting Point : Compare observed mp with literature values (e.g., indole-5-carboxylic acid derivatives in show mp ranges of 208–259°C, influenced by substituents).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the 2-methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and indole protons (δ ~7.0–8.5 ppm) .
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • Mass Spectrometry : Use HRMS to confirm the molecular ion peak (calculated for C₁₅H₂₀N₂O₂: 276.1474).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How do substituents (e.g., methoxyethyl, methyl groups) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Electronic Effects : The 2-methoxyethyl group enhances solubility via hydrogen bonding, while methyl groups at positions 2 and 3 increase steric hindrance, potentially reducing metabolic degradation .
  • Structure-Activity Relationship (SAR) :
  • Compare analogs (e.g., N-(2-hydroxyethyl) vs. N-(2-methoxyethyl)) in enzyme inhibition assays.
  • Use molecular docking to assess interactions with target proteins (e.g., cytochrome P450 isoforms) .
  • Experimental Design : Synthesize analogs systematically (e.g., varying substituents at positions 2, 3, and 5) and evaluate pharmacokinetic properties (e.g., logP, plasma stability) .

Q. How can researchers resolve contradictions in spectral data or biological assay results?

  • Methodological Answer :

  • Data Validation :

Reproducibility : Repeat synthesis and characterization under standardized conditions.

Control Experiments : Include known reference compounds (e.g., indomethacin for COX inhibition assays) to validate assay protocols.

  • Case Study : If NMR signals for the methoxyethyl group overlap with aromatic protons, use 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to distinguish assay outliers caused by impurities vs. true biological variability .

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